molecular formula C9H18N2O4 B3087747 Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid CAS No. 1177324-17-2

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid

Cat. No.: B3087747
CAS No.: 1177324-17-2
M. Wt: 218.25 g/mol
InChI Key: STNWHTRRVIYJAR-UHFFFAOYSA-N
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Description

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a pyrrolidine-derived amine compound complexed with oxalic acid as a counterion. Structurally, it consists of a pyrrolidine ring (a five-membered amine heterocycle) substituted with a dimethylamino-methyl group at the 2-position. The oxalic acid (ethanedioic acid, C₂H₂O₄) forms a salt with the amine, enhancing its stability and solubility .

Properties

IUPAC Name

N,N-dimethyl-1-pyrrolidin-2-ylmethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-9(2)6-7-4-3-5-8-7;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNWHTRRVIYJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid typically involves the reaction of dimethyl-pyrrolidin-2-ylmethyl-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Salt Formation via Acid-Base Neutralization

Oxalic acid reacts with dimethyl-pyrrolidin-2-ylmethyl-amine to form a dioxalate salt. This involves proton transfer from oxalic acid’s carboxylic groups to the amine’s nitrogen centers.

Reaction conditions :

  • Solvent-free or in polar solvents (e.g., methanol, water)

  • Room temperature or mild heating (40–60°C)

  • Stoichiometric ratios (1:1 or 2:1 amine-to-acid)

Product :
Dimethyl-pyrrolidin-2-ylmethyl-amine dioxalate

  • Structure : [(C₇H₁₆N₂)²⁺·(C₂O₄²⁻)]

  • Properties : Crystalline solid, high solubility in water, stable under ambient conditions .

Esterification and Transesterification

Oxalic acid derivatives, such as dimethyl oxalate, participate in transesterification with the amine under catalytic conditions:

Example reaction :
 CO2CH3)2+C7H16N2C7H16N2C2O4+2textCH3OH\text{ CO}_2\text{CH}_3)_2+\text{C}_7\text{H}_{16}\text{N}_2\rightarrow \text{C}_7\text{H}_{16}\text{N}_2\cdot \text{C}_2\text{O}_4+2\\text{CH}_3\text{OH}

Catalysts :

  • Sulfuric acid (H₂SO₄) for esterification 6

  • Palladium complexes (e.g., Pd(OAc)₂/PPh₃) for oxidative carbonylation

Key parameters :

  • Temperature: 80–120°C

  • Pressure: Atmospheric or elevated (70 atm CO)

Coordination Chemistry in Catalysis

The pyrrolidine nitrogen and oxalate anion act as ligands in transition-metal complexes:

Reported systems :

Metal Application Catalytic Activity Source
Pd(II)Oxidative carbonylation of methanolConverts CO/CH₃OH to dimethyl oxalate
Mn(II)C–H bond oxidationSelective oxygenation of alkanes/olefins
Fe(III)Redox reactionsElectron transfer in organic transformations

Mechanism :

  • Oxalate stabilizes metal centers via chelation.

  • Pyrrolidine nitrogen donates electrons, enhancing catalytic turnover .

Condensation Reactions

The amine reacts with oxalic acid derivatives to form heterocycles:

Example : Synthesis of pyrrolidine-quinoxaline hybrids
C7H16N2+C2O4H2ΔC9H14N2O2+H2O\text{C}_7\text{H}_{16}\text{N}_2+\text{C}_2\text{O}_4\text{H}_2\xrightarrow{\Delta}\text{C}_9\text{H}_{14}\text{N}_2\text{O}_2+\text{H}_2\text{O}

Conditions :

  • Solvent-free, 80°C, oxalic acid (10 mol% catalyst)

  • Yield: >90% with microwave assistance

Products :

  • 1,5-Benzodiazepines

  • Quinoxalinediones (via cyclocondensation)

Substitution and Functionalization

The amine’s methyl and pyrrolidine groups undergo nucleophilic substitution:

Reactions :

  • Alkylation : With alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : With acyl chlorides (e.g., acetyl chloride) to yield amides .

Case study :
Pd-catalyzed coupling with aryl halides:
C7H16N2+Ar XPd OAc 2/PPh3Ar C7H15N2+HX\text{C}_7\text{H}_{16}\text{N}_2+\text{Ar X}\xrightarrow{\text{Pd OAc }_2/\text{PPh}_3}\text{Ar C}_7\text{H}_{15}\text{N}_2+\text{HX}

  • Conditions : DMF, 65°C, 70 atm CO

  • Selectivity : >95% for mono-substituted products

Redox Reactions

Oxalic acid mediates redox transformations of the amine:

Oxidation :

  • Products : N-Oxides (using H₂O₂/KMnO₄)

  • Mechanism : Radical intermediates stabilized by oxalate anions

Reduction :

  • Agents : LiAlH₄ or NaBH₄

  • Products : Secondary amines (via imine intermediates)

Scientific Research Applications

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is known for having a pyrrolidine ring attached to an aniline moiety in its structure. It is used in scientific research for its potential biological activity and its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate generally involves reacting 2,3-dimethylaniline with pyrrolidine in the presence of a catalyst under controlled temperature and pressure to form the desired product. The resulting compound is then treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, but on a larger scale, using large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Major products formed are N-oxides of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline.
  • Reduction Reduction reactions can convert the compound into its corresponding amine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or aniline moiety is replaced by other functional groups, using reagents like alkyl halides or acyl chlorides. Products include various substituted aniline or pyrrolidine derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is used in chemistry as a building block in the synthesis of more complex molecules. In biology, it is studied for its potential biological activity and interactions with biomolecules, and in medicine, research explores its potential therapeutic applications. It is also used in the development of new materials and chemical processes in industry.

Research into the biological activity of 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate has revealed several promising areas:

  • Antimicrobial Activity Preliminary studies suggest that derivatives of the compound may exhibit antimicrobial properties against various bacterial strains.
  • Antitumor Potential The compound's structure allows for potential interactions with cancer cell pathways, making it a candidate for further antitumor studies.
  • Neuropharmacological Effects Given its ability to interact with neurotransmitter systems, it may have implications in treating neurological disorders.

Mechanism of Action

The mechanism of action of dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrrolidine Derivatives

Compound Name Substituents Counterion Key Properties/Applications Reference
Dimethyl-pyrrolidin-2-ylmethyl-amine Dimethylamino-methyl group Oxalic acid Enhanced solubility, kinase inhibition
2-(Methoxymethyl)pyrrolidin-1-amine Methoxymethyl group None (free base) Intermediate in chiral synthesis
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid Carboxylic acid, methyl, amino groups None Peptide mimicry, enzyme inhibition

Key Observations :

  • Dimethyl-pyrrolidin-2-ylmethyl-amine exhibits superior solubility compared to non-ionic analogues (e.g., 2-(methoxymethyl)pyrrolidin-1-amine) due to oxalic acid’s diprotic nature, which stabilizes the salt form .
  • Carboxylic acid-containing derivatives (e.g., 5-amino-3-methyl-pyrrolidine-2-carboxylic acid) prioritize hydrogen bonding over solubility, limiting their use in aqueous formulations .

Oxalic Acid vs. Other Counterions

Counterion pKa Values Solubility (Water) Common Applications Reference
Oxalic acid pKa₁=1.25, pKa₂=4.14 10.2 g/100 mL (20°C) Drug salts, metal chelation
Hydrochloric acid pKa=-1.5 Highly soluble Generic salt formation
Maleic acid pKa₁=1.92, pKa₂=6.27 78.8 g/100 mL Biomimetic pretreatments, polymers

Key Observations :

  • Oxalic acid outperforms mono-acids (e.g., HCl) in forming stable salts due to its dual proton donation capability, critical for sustained-release formulations .
  • Maleic acid, though structurally similar, is less effective in pharmaceutical contexts due to lower permeability enhancement (2.3-fold improvement with oxalic acid vs. 1.5-fold with maleic acid) .

Performance in Industrial and Pharmaceutical Contexts

Pharmaceutical Efficiency :

  • Dimethyl-pyrrolidin-2-ylmethyl-amine-oxalate complexes show 459.25 m/z (HRMS) in kinase inhibitors, with enhanced bioavailability compared to free bases .
  • Oxalic acid’s chelating properties reduce metal ion interference in drug formulations, improving shelf life .

Biological Activity

Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O4C_9H_{18}N_2O_4, with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring and an amine functional group, which are critical for its interactions with biological systems. Its structure allows it to modulate the activity of various biological receptors and enzymes, making it a candidate for therapeutic applications.

The mechanism of action involves the binding of this compound to specific proteins or enzymes. This binding can lead to alterations in enzymatic activity and receptor signaling pathways, influencing various biological processes. Research indicates that this compound may exhibit neuropharmacological effects, potentially impacting conditions such as anxiety and depression.

Biological Activity

Study 1: Neuropharmacological Assessment

A study assessed the effects of dimethyl-pyrrolidin-2-ylmethyl-amine on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety-related behaviors at specific dosages, suggesting potential therapeutic applications for anxiety disorders.

Study 2: Enzyme Interaction

In vitro studies evaluated the inhibition of MAO by dimethyl-pyrrolidin-2-ylmethyl-amine. The compound exhibited an IC50 value indicating effective inhibition compared to control groups, supporting its potential use in treating depression through modulation of neurotransmitter levels.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalateC11H16N2·2C2H2O4Contains an aniline moiety; used in various research applications
N,N-DimethylbenzylamineC9H13NSimpler amine structure; less complex than dimethyl-pyrrolidin-2-ylmethyl amine
Dimethyl oxalateC4H6O4Widely used as a reagent in organic synthesis

The uniqueness of dimethyl-pyrrolidin-2-ylmethyl-amine lies in its combination of a pyrrolidine ring and an amine group, which enhances its reactivity and potential biological activity compared to simpler compounds.

Q & A

Basic: What are the established synthetic routes for Dimethyl-pyrrolidin-2-ylmethyl-amine oxalic acid salt?

Answer:
The synthesis typically involves two stages: (1) Preparation of the amine precursor (dimethyl-pyrrolidin-2-ylmethyl-amine) via reductive amination or alkylation of pyrrolidine derivatives, and (2) Salt formation with oxalic acid. Key steps include:

  • Condensation : Reaction of pyrrolidin-2-ylmethyl-amine with methylating agents (e.g., methyl iodide) under basic conditions .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the oxalic acid salt, ensuring stoichiometric equivalence (1:1 or 2:1 amine-to-acid ratio) .
  • Validation : Confirmation via melting point analysis and NMR (¹H, ¹³C) to verify salt formation .

Table 1 : Common Reagents and Conditions

StepReagentsSolventTemperatureYield (%)
1Methyl iodide, K₂CO₃THF60°C, 12h65–75
2Oxalic acid, H₂OEthanolRT, 2h85–90

Advanced: How can computational methods optimize the synthesis and reaction mechanisms of this compound?

Answer:
Computational approaches like density functional theory (DFT) and reaction path searching can model transition states and intermediates. For example:

  • Reaction Design : Quantum chemical calculations (e.g., Gaussian 16) predict energetically favorable pathways for amine-alkylation or salt formation .
  • Solvent Effects : COSMO-RS simulations evaluate solvent polarity impacts on crystallization efficiency .
  • Case Study : A 2024 study used DFT to identify oxalic acid’s role in stabilizing the amine via H-bonding networks, reducing byproduct formation .

Key Insight : Computational screening reduces experimental iterations by 40–60% in optimizing reaction parameters (e.g., pH, stoichiometry) .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) resolve amine-oxalate salt from impurities (e.g., unreacted oxalic acid) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks ([M+H]⁺ for amine, [M-H]⁻ for oxalate) .
  • Thermogravimetric Analysis (TGA) : Verifies salt stability by monitoring decomposition temperatures (e.g., oxalate decomposition at ~150°C) .

Table 2 : Typical Analytical Parameters

TechniqueColumn/SetupMobile PhaseDetection Limit
HPLCC18, 5μm0.1% HCOOH in H₂O/MeCN0.1 μg/mL
ESI-MSQuadrupoleMethanol1 ppm

Advanced: How to resolve discrepancies in reported NMR spectral data for this compound?

Answer:
Contradictions often arise from solvent polarity, salt hydration states, or dynamic proton exchange. Methodological solutions include:

  • Variable Temperature NMR : Suppresses exchange broadening in D₂O or DMSO-d₆ at 25–60°C .
  • 2D NMR (HSQC, COSY) : Assigns overlapping peaks in pyrrolidine methylene protons .
  • Crystallographic Validation : Single-crystal XRD resolves ambiguity in protonation sites (e.g., oxalate vs. amine protons) .

Example : A 2014 study noted ¹H NMR shifts at δ 3.2–3.5 ppm for pyrrolidine CH₂ groups, varying by hydration state (anhydrous vs. monohydrate) .

Advanced: What statistical experimental designs are effective for optimizing reaction parameters?

Answer:

  • Factorial Design : Screens critical variables (e.g., temperature, molar ratio) in amine-alkylation. A 2³ design (8 runs) identifies interactions between pH, solvent, and catalyst loading .
  • Response Surface Methodology (RSM) : Maximizes yield by modeling non-linear relationships (e.g., oxalic acid concentration vs. salt solubility) .
  • Case Study : A 2023 study using Box-Behnken design reduced crystallization time by 30% by optimizing ethanol/water ratios .

Table 3 : Example 2³ Factorial Design Parameters

FactorLow (-1)High (+1)
Temperature (°C)5070
Molar Ratio1:11:1.2
Catalyst (mol%)510

Basic: What safety precautions are critical during synthesis and handling?

Answer:

  • Oxalic Acid Hazards : Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (LD₅₀ = 375 mg/kg in rats) .
  • Amine Handling : Neutralize spills with dilute acetic acid; monitor vapor exposure with OSHA/NIOSH guidelines (PEL = 10 ppm) .

Advanced: How do solvation dynamics affect the compound’s stability in aqueous vs. non-polar media?

Answer:

  • MD Simulations : Reveal oxalate’s hydrophilic interactions dominate in water, while the amine moiety stabilizes in ethanol via hydrophobic packing .
  • Experimental Data : Shelf-life decreases by 50% in humid conditions due to hydrate formation, per TGA and Karl Fischer titration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid
Reactant of Route 2
Dimethyl-pyrrolidin-2-ylmethyl-amine, oxalic acid

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